

Tizanidine-d4 chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tizanidine-d4

Cat. No.: B562766

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An In-depth Technical Guide to **Tizanidine-d4**: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Tizanidine-d4**. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require detailed information on this isotopically labeled compound.

Core Chemical Properties

Tizanidine-d4 is the deuterated analogue of Tizanidine, a centrally acting α 2-adrenergic agonist used as a muscle relaxant.^{[1][2][3]} The incorporation of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for the quantitative analysis of Tizanidine in biological matrices by mass spectrometry.^{[4][5]}

Physicochemical Data

The fundamental physicochemical properties of **Tizanidine-d4** are summarized in the table below, providing a clear reference for its identity and characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₄ D ₄ ClN ₅ S	[1][2]
Molecular Weight	257.74 g/mol	[1][2]
Accurate Mass	257.044	[2]
CAS Number	1188331-19-2	[2]
CAS Number (HCl Salt)	1188263-51-5	[4][5][6]
Unlabeled CAS Number	64461-82-1	[1][2]
Appearance	Solid	[4]
Melting Point (HCl Salt)	275-279°C (decomposes)	[7]
Solubility (HCl Salt)	Soluble in Methanol and Water	[4]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₄)	[4]

Chemical Structure and Nomenclature

Tizanidine-d4 features four deuterium atoms on the dihydro-1H-imidazolyl ring, a critical modification for its use in mass spectrometry-based assays.

- IUPAC Name: 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d₄)-2,1,3-benzothiadiazol-4-amine[1][2]
- Synonyms: 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d₄)-2,1,3-benzothiadiazol-4-amine[4], **Tizanidine-d4** Hydrochloride (for the salt form)[7]

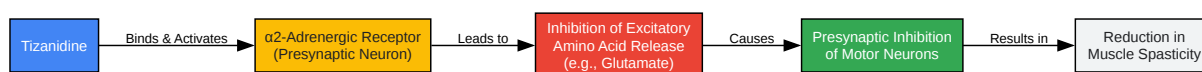
Mechanism of Action and Signaling Pathway

Tizanidine exerts its therapeutic effects primarily through its agonist activity at α₂-adrenergic receptors within the central nervous system.[3][8][9] The mechanism is centered on the presynaptic inhibition of motor neurons.

Key Steps in the Signaling Pathway:

- **Receptor Binding:** Tizanidine binds to and activates $\alpha 2$ -adrenergic receptors, which are G-protein coupled receptors located on presynaptic neurons in the spinal cord.[8][10]
- **Inhibition of Neurotransmitter Release:** This activation inhibits the release of excitatory amino acids, such as glutamate and aspartate, from spinal interneurons.[5][9][10]
- **Reduced Motor Neuron Excitation:** By dampening the release of these excitatory signals, Tizanidine reduces the activity of motor neurons, leading to a decrease in muscle tone and spasticity.[8][10]
- **Enhancement of Inhibitory Pathways:** The drug also has a modest effect on enhancing descending inhibitory pathways that modulate motor activity.[8]

The following diagram illustrates the primary signaling pathway of Tizanidine.



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Tizanidine's primary mechanism of action pathway.

Experimental Protocols and Methodologies

The synthesis and analysis of Tizanidine and its deuterated analogue involve specific chemical and analytical procedures.

Synthesis Overview

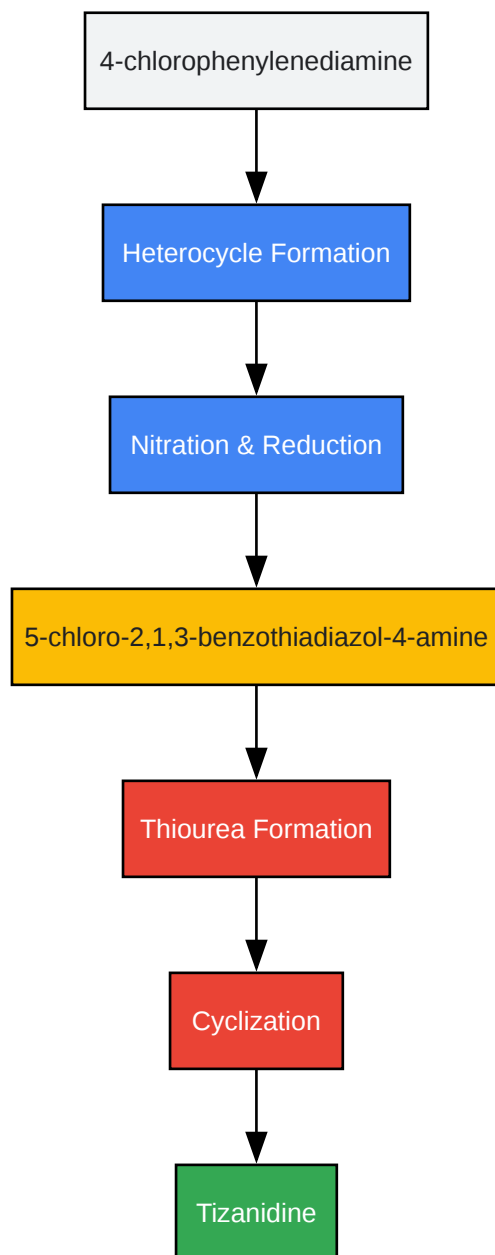
The synthesis of Tizanidine has been documented since 1978.[11] A common synthetic route starts with 4-chlorophenylenediamine, which is converted in three steps to the key intermediate, 5-chloro-2,1,3-benzothiadiazol-4-amine.[3] This intermediate can then be reacted through various methods to yield Tizanidine. One notable method involves:

- Reaction of the amine intermediate with ammonium thiocyanate and benzoyl chloride.
- Alkaline hydrolysis to form a thiourea derivative.[3][11]

- Subsequent cyclization and modification steps to form the final Tizanidine structure.

During synthesis, process-related impurities can be formed, such as through the displacement of the chlorine atom by other nucleophiles present in the reaction mixture.[12]

The logical flow for a common synthesis approach is depicted below.



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Generalized workflow for Tizanidine synthesis.

Analytical Characterization and Quantification

Tizanidine-d4 is primarily used as an internal standard for bioanalytical methods. The quantification of Tizanidine in bulk and pharmaceutical formulations is typically performed using HPLC and UV spectroscopy.[\[13\]](#)[\[14\]](#)

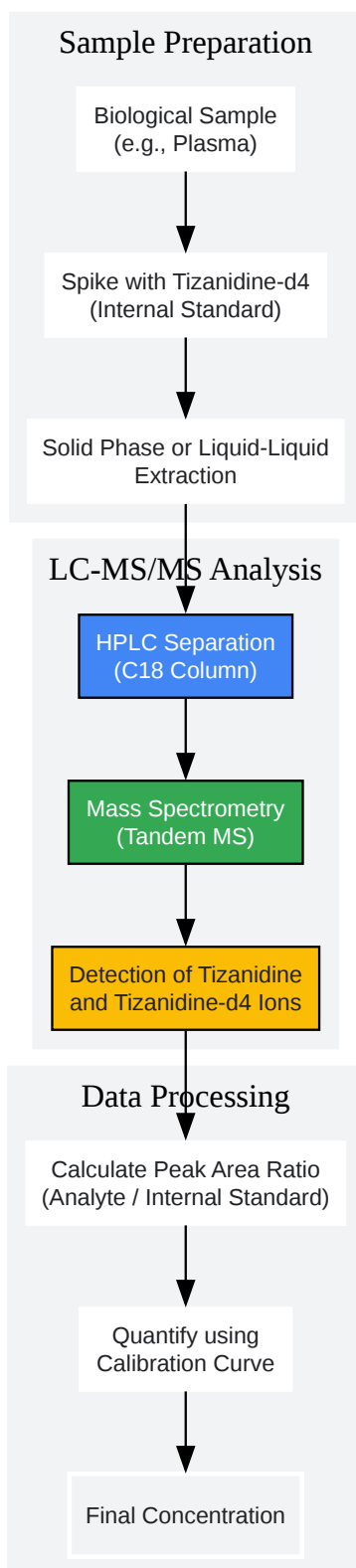
RP-HPLC Method:

- Column: Shimadzu C18 (15 cm × 4.6 mm, 5 µm particle size).[\[14\]](#)
- Mobile Phase: A 50:50 (v/v) mixture of water and methanol, with the pH adjusted to 4.0 using ortho-phosphoric acid.[\[14\]](#)
- Detection: UV detection at a wavelength of 318 nm.[\[14\]](#)
- Flow Rate: 1.0 mL/min.[\[14\]](#)
- Retention Time: Approximately 5.574 minutes for Tizanidine.[\[14\]](#)
- Validation: The method is validated according to ICH guidelines for accuracy, linearity, precision, and robustness.[\[14\]](#)

UV Spectrophotometry Method:

- Principle: Based on the formation of a binary complex between Tizanidine and a reagent like eosin Y in a buffered medium (e.g., pH 3.5).[\[15\]](#)
- Wavelength (λ_{max}): Measurement of absorbance at the wavelength of maximum absorption, which is 545 nm for the Tizanidine-eosin Y complex.[\[15\]](#)
- Linearity: A linear relationship between absorbance and concentration is typically established in a range such as 0.5-8 µg/mL.[\[15\]](#)
- Limits of Detection (LOD) and Quantification (LOQ): Reported LOD and LOQ can be as low as 0.1 µg/mL and 0.26 µg/mL, respectively.[\[15\]](#)

The following diagram outlines a typical workflow for the quantitative analysis of Tizanidine using its deuterated analogue.



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Workflow for bioanalysis using **Tizanidine-d4**.

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- To cite this document: BenchChem. [Tizanidine-d4 chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562766#tizanidine-d4-chemical-properties-and-structure]

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